Cas no 10495-45-1 (Propane,1,1'-sulfonylbis[2-methyl- (9CI))

Propane,1,1'-sulfonylbis[2-methyl- (9CI) structure
10495-45-1 structure
Product Name:Propane,1,1'-sulfonylbis[2-methyl- (9CI)
CAS No:10495-45-1
MF:C8H18O2S
MW:178.292321681976
CID:169873
PubChem ID:139169
Update Time:2025-04-19

Propane,1,1'-sulfonylbis[2-methyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1-(2-methylpropylsulfonyl)propane
    • DIISOBUTYL SULFONE
    • (iso-C4H9)2SO2
    • 1,1'-Sulphonylbis(2-methyl-propane)
    • Diisobutyl sulphone
    • Isobutyl sulfone
    • Propane, 1,1'-sulfonylbis*2-methyl-
    • Propane, 1,1'-sulfonylbis[2-methyl-
    • 1-(Isobutylsulfonyl)-2-methylpropane
    • AKOS006229707
    • FT-0636717
    • NSC-408327
    • ULSLZZKKTPQNNJ-UHFFFAOYSA-N
    • 1-(Isobutylsulfonyl)-2-methylpropane #
    • Propane,1'-sulfonylbis[2-methyl-
    • Diisobutylsulfone
    • SCHEMBL775476
    • 10495-45-1
    • NSC 408327
    • DTXSID70146868
    • NSC408327
    • Propane,1,1'-sulfonylbis[2-methyl- (9CI)
    • Inchi: 1S/C8H18O2S/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3
    • InChI Key: ULSLZZKKTPQNNJ-UHFFFAOYSA-N
    • SMILES: S(CC(C)C)(CC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 178.10284
  • Monoisotopic Mass: 178.10275099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Density: 1.0056
  • Melting Point: 17°C
  • Boiling Point: 264.85°C
  • Refractive Index: 1.4433 (estimate)
  • PSA: 34.14
  • LogP: 2.79400
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